Product packaging for Aminooxy-PEG4-CH2-Boc(Cat. No.:)

Aminooxy-PEG4-CH2-Boc

Cat. No.: B605442
M. Wt: 323.38 g/mol
InChI Key: YIWYEQPSYTYCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions must be highly selective, efficient, and biocompatible. The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond is a prime example of a bioorthogonal ligation. nih.govnih.gov

Aminooxy-PEG4-CH2CO2tBu is a key player in this field. Researchers can introduce an aldehyde or ketone group into a specific site on a biomolecule (like a protein or a cell surface glycan) through genetic or metabolic engineering. Subsequently, introducing the aminooxy-functionalized linker allows for precise, covalent attachment at that pre-defined location. nih.gov This process, known as oxime ligation, is valued for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. nih.govnih.gov Unlike other conjugation methods, it does not require cytotoxic metal catalysts, making it ideal for applications in living cells and organisms. rsc.org

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) linkers are polyether compounds widely used in biotechnology and pharmaceutical development to connect different molecular entities. axispharm.com The "PEG4" in the compound's name indicates a discrete chain of four ethylene (B1197577) glycol units. chempep.com The inclusion of this PEG spacer confers several highly desirable properties. creative-biolabs.combroadpharm.com

Key Advantages of PEG Linkers:

Enhanced Solubility: PEG chains are hydrophilic, significantly increasing the water solubility of hydrophobic molecules they are attached to. This is crucial for reactions performed in aqueous biological buffers. axispharm.comchempep.comcreative-biolabs.com

Improved Biocompatibility: PEGylation, the process of attaching PEG chains, is known to reduce the immunogenicity of molecules, meaning they are less likely to provoke an immune response. axispharm.combroadpharm.com

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the conjugated molecules. This minimizes potential interference between them, allowing each to maintain its proper conformation and function. axispharm.comchempep.com

Favorable Pharmacokinetics: In therapeutic applications, PEGylation can prolong the circulation time of a drug in the bloodstream by protecting it from enzymatic degradation and reducing clearance by the kidneys. koreascience.krcreativepegworks.com

The discrete length of the PEG4 linker in Aminooxy-PEG4-CH2CO2tBu allows for precise control over the spacing and physicochemical properties of the final conjugate, a significant advantage over polydisperse PEG mixtures which have variable chain lengths. broadpharm.com

Table 2: Functional Contributions of PEG4 Linker

Feature Contribution to the Conjugate Source
Hydrophilicity Improves solubility in aqueous environments. chempep.comcreative-biolabs.com
Flexibility Acts as a spacer to reduce steric hindrance. axispharm.comchempep.com
Biocompatibility Reduces potential for immune recognition. axispharm.combroadpharm.com
Defined Length Ensures batch-to-batch consistency and precise spacing. broadpharm.com

Role of Aminooxy Functionality in Precision Bioconjugation Strategies

The aminooxy group (-ONH2) is a powerful tool for chemoselective bioconjugation. nih.gov Its utility stems from its specific and efficient reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. nih.govglenresearch.com This reaction is highly reliable and can be performed under mild aqueous conditions, often at a slightly acidic pH (around 4-5) which can be accelerated by catalysts like aniline (B41778). nih.govualberta.ca

The high stability of the resulting oxime bond is a key advantage over similar reactions, such as the formation of an imine from a primary amine and an aldehyde, as imines are often unstable and require a subsequent reduction step. glenresearch.comiris-biotech.de The aminooxy-aldehyde reaction provides a direct and robust covalent bond, making it a preferred method for creating stable bioconjugates like antibody-drug conjugates (ADCs), labeled proteins, and functionalized nanoparticles. rsc.orgbiotium.com The specificity of this reaction allows for the precise labeling of biomolecules even in complex mixtures, as the aminooxy group will not react with other functional groups commonly found in biological systems, such as amines or thiols. nih.govnih.gov

Utility of Protecting Groups in Complex Synthetic and Bioconjugation Methodologies

In multi-step chemical synthesis, protecting groups are essential for preventing unwanted side reactions. They function as temporary masks for a reactive functional group, rendering it inert while other parts of the molecule are modified. organic-chemistry.org In Aminooxy-PEG4-CH2CO2tBu, the carboxylic acid is protected as a tert-butyl (tBu) ester. cd-bioparticles.net

The tert-butyl ester is a well-established acid-labile protecting group. chempep.com It remains stable under neutral and basic conditions but can be cleanly removed with acids like trifluoroacetic acid (TFA) or aqueous phosphoric acid to regenerate the free carboxylic acid. acs.orgchempep.combiochempeg.com This strategy allows a researcher to first use the aminooxy end of the linker to attach it to an aldehyde- or ketone-bearing molecule. Once this first conjugation is complete, the tBu group can be removed, exposing the now-reactive carboxylic acid. This newly deprotected acid can then be coupled to a second molecule containing a primary amine, forming a stable amide bond. biochempeg.com This orthogonal protection scheme provides meticulous control over the synthetic sequence, enabling the construction of precisely defined molecular architectures. chempep.com The selective deprotection of tert-butyl esters can be achieved even in the presence of other acid-sensitive groups under carefully chosen conditions. acs.orgacs.orgmanchester.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO7 B605442 Aminooxy-PEG4-CH2-Boc

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWYEQPSYTYCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of Aminooxy Peg4 Ch2co2tbu

Strategies for the Chemical Synthesis of Aminooxy-PEG4-CH2CO2tBu

The construction of Aminooxy-PEG4-CH2CO2tBu is achieved through synthetic routes that assemble the core components: the aminooxy functionality, the tetraethylene glycol (PEG4) spacer, and the protected carboxylic acid.

The synthesis of discrete PEG compounds like Aminooxy-PEG4-CH2CO2tBu often involves multi-step pathways. google.combeilstein-journals.orgyoutube.com These synthetic strategies typically rely on the stepwise elongation of the PEG chain, which allows for precise control over the number of ethylene (B1197577) glycol units. beilstein-journals.org A common approach involves the use of protecting groups to prevent unwanted side reactions. google.combeilstein-journals.org For instance, a protected PEG alcohol can be reacted with a suitable reagent to introduce the carboxymethyl moiety, followed by esterification with tert-butanol. The other end of the PEG chain can then be functionalized to introduce the aminooxy group, often from a protected precursor like N-hydroxyphthalimide. The optimization of such a multi-step synthesis involves careful selection of reaction conditions, solvents, and catalysts to maximize the yield and purity of the final product at each step.

The choice of starting materials is fundamental to the successful synthesis of Aminooxy-PEG4-CH2CO2tBu. Key precursors often include a mono-protected tetraethylene glycol derivative. For example, a common starting point is a tetraethylene glycol that is protected at one hydroxyl group with a group like trityl (Tr) or tert-butyldimethylsilyl (TBDMS). This allows for the selective functionalization of the free hydroxyl group.

The introduction of the carboxymethyl tert-butyl ester group can be achieved by reacting the free hydroxyl of the protected PEG with tert-butyl bromoacetate (B1195939) in the presence of a strong base like sodium hydride. Subsequently, the protecting group on the other end is removed, and the resulting hydroxyl group is converted to the aminooxy functionality. This conversion might involve a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis to release the free aminooxy group. Alternatively, direct alkylation with a suitable reagent carrying a protected aminooxy group can be employed.

Precursor/Reagent Role in Synthesis
Mono-protected tetraethylene glycolProvides the PEG4 spacer with a single reactive site.
tert-Butyl bromoacetateSource of the carboxymethyl tert-butyl ester group.
Sodium hydrideBase used to deprotonate the PEG alcohol for alkylation.
N-HydroxyphthalimidePrecursor for the aminooxy group.
HydrazineReagent for the removal of the phthalimide (B116566) protecting group.

Multi-step Reaction Pathways and Optimization

Deprotection Chemistry of the tert-Butyl Ester Moiety

The tert-butyl ester in Aminooxy-PEG4-CH2CO2tBu acts as a temporary protecting group for the carboxylic acid. Its removal is a key step in many applications, unmasking the carboxyl group for further reactions.

The deprotection of the tert-butyl ester is typically accomplished through acidic hydrolysis. dcchemicals.com A common reagent for this purpose is trifluoroacetic acid (TFA). stackexchange.comnih.gov The mechanism involves the protonation of the ester oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond, which releases the stable tert-butyl carbocation and the free carboxylic acid. commonorganicchemistry.com The tert-butyl cation can then be quenched by a nucleophilic scavenger present in the reaction mixture or undergo elimination to form isobutylene (B52900) gas. stackexchange.comcommonorganicchemistry.com

The reaction is generally carried out in an organic solvent like dichloromethane (B109758) at room temperature. The progress of the deprotection can be monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In molecules containing multiple acid-labile protecting groups, selective deprotection is a significant challenge. For instance, if a molecule contains both a tert-butoxycarbonyl (Boc) protected amine and a tert-butyl ester, the relative rates of cleavage can be influenced by the reaction conditions and the molecular structure. acs.org While both groups are susceptible to acidic cleavage, it is sometimes possible to achieve selective removal of one over the other by carefully controlling the acid concentration, reaction time, and temperature.

For example, milder acidic conditions might preferentially cleave the more labile protecting group. beilstein-journals.org Alternative deprotection methods are also being explored. For instance, systems using cerium(III) chloride and sodium iodide have been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, which is the reverse of the typical selectivity seen with strong acids. organic-chemistry.org Another approach involves the use of a triarylamminium radical cation, which can facilitate the deprotection of tert-butyl groups under mild conditions. acs.org

Acidic Hydrolysis Mechanisms for Carboxylic Acid Generation

Advanced Purification and Analytical Characterization Techniques for Research Applications

Ensuring the purity and verifying the structure of Aminooxy-PEG4-CH2CO2tBu is essential for its use in research. A variety of chromatographic and spectroscopic methods are employed for this purpose.

Due to the nature of PEG synthesis, which can sometimes result in a mixture of different chain lengths, purification is a critical step. thermofisher.comthermofisher.com High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of PEG derivatives. frontiersin.org Reversed-phase HPLC (RP-HPLC), using columns such as C8 or C18, can effectively separate PEG compounds based on their hydrophobicity. mdpi.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. mdpi.comchromatographyonline.com For preparative purification, polystyrene-divinylbenzene beads have also been used as a chromatographic packing material. nih.gov Another technique that has been explored for PEG purification is hydrophobic interaction chromatography (HIC). google.com More recently, complexation with magnesium chloride has been shown to be a viable method for the purification of some PEG derivatives. thieme-connect.com

Technique Application
High-Performance Liquid Chromatography (HPLC)Separation, quantification, and purification. frontiersin.org
Mass Spectrometry (MS)Molecular weight determination. frontiersin.orgacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation.

Iii. Reaction Mechanisms and Kinetic Analysis of Aminooxy Peg4 Ch2co2tbu in Bioconjugation

Oxime Ligation Chemistry with Carbonyl-Containing Substrates

Oxime ligation is a chemoselective reaction that occurs between an aminooxy group and a carbonyl group (an aldehyde or ketone), forming a stable oxime bond. rsc.orgrsc.org This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage under physiological conditions. rsc.orgrsc.org

The core of this bioconjugation strategy is the reaction between the aminooxy moiety of Aminooxy-PEG4-CH2CO2tBu and a carbonyl group on a target molecule. rsc.orgrsc.org This reaction proceeds via nucleophilic addition of the oxygen-bound nitrogen of the aminooxy group to the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the resulting hemiaminal intermediate yields a stable C=N-O bond, known as an oxime. rsc.org

The reaction is highly efficient and produces only water as a byproduct, which is a significant advantage in biological systems. rsc.orgrsc.org While both aldehydes and ketones can be used, aldehydes are generally more reactive than ketones. acs.org However, ketones are often preferred in cellular applications as they are less prevalent in biological systems, thus minimizing off-target reactions. acs.org The oxime bond formed is notably more stable towards hydrolysis at physiological pH compared to other linkages like imines or hydrazones. rsc.org

Although oxime ligation can proceed spontaneously, the reaction rate can be slow at neutral pH, especially when using less reactive ketones or when working with low concentrations of reactants. sioc-journal.cnacs.org To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed to accelerate the reaction. sioc-journal.cnacs.org

Aniline catalysis proceeds through the formation of a more reactive intermediate. rsc.org The aniline first reacts with the carbonyl compound to form a protonated Schiff base. This intermediate is more electrophilic than the original carbonyl group, and is thus more susceptible to nucleophilic attack by the aminooxy group of a molecule like Aminooxy-PEG4-CH2CO2tBu. This transamination reaction regenerates the catalyst and yields the final oxime product. rsc.org The use of aniline as a catalyst can increase the reaction rate by up to 40-fold at neutral pH and even more significantly under acidic conditions (pH 4.5). nih.gov

While the oxime bond is relatively stable, for applications requiring even greater stability, the oxime can be further reduced to a hydroxylamine (B1172632) linkage. This reductive amination step converts the C=N double bond of the oxime to a C-N single bond, resulting in a more robust and permanent linkage. This process enhances the long-term stability of the conjugate, particularly in environments where hydrolytic cleavage might be a concern.

Mechanistic Insights into Catalyzed Oxime Formation (e.g., Aniline Catalysis)

Reaction Kinetics and Parameters Influencing Oxime Ligation Efficiency in Aqueous Media

The efficiency of oxime ligation is influenced by several key parameters, including pH, temperature, and the presence of catalysts. The reaction is generally favored under slightly acidic conditions (pH 4-5), which facilitate the dehydration of the hemiaminal intermediate. rsc.org However, for many biological applications, reactions must be performed at or near neutral pH (pH 7). acs.org

The reaction rate is first-order with respect to the catalyst concentration, meaning that increasing the amount of catalyst leads to a proportional increase in the reaction rate. researchgate.net Various aniline derivatives have been explored to optimize catalysis at neutral pH. For instance, p-phenylenediamine (B122844) has been shown to be a more effective catalyst than aniline at neutral pH, providing a significant rate enhancement even at low millimolar concentrations. acs.org

Below is a table summarizing the key parameters that influence the kinetics of oxime ligation:

Interactive Data Table: Parameters Affecting Oxime Ligation Kinetics
Parameter Effect on Reaction Rate Optimal Conditions/Notes
pH Rate is generally higher at acidic pH (4-5). rsc.org Acidic conditions promote the dehydration step. However, catalysis allows for efficient reaction at neutral pH. acs.org
Catalyst Significantly accelerates the reaction. sioc-journal.cn Aniline and its derivatives are common catalysts. p-phenylenediamine is particularly effective at neutral pH. acs.org
Reactant Concentration Higher concentrations lead to faster rates. The reaction kinetics are dependent on the concentration of both the aminooxy and carbonyl reactants.
Temperature Higher temperatures generally increase the reaction rate. For biological applications, reactions are typically carried out at room temperature or 37°C.
Carbonyl Substrate Aldehydes are more reactive than ketones. acs.org Ketones are often used in cellular contexts to minimize side reactions with endogenous aldehydes. acs.org

Assessment of Chemoselectivity and Bioorthogonality in Complex Biological Milieus

A critical feature of oxime ligation, particularly for a reagent like Aminooxy-PEG4-CH2CO2tBu, is its high chemoselectivity and bioorthogonality. Bioorthogonal reactions are those that can proceed in a living system without interfering with or being affected by the vast array of native biochemical processes. nih.govnih.gov

The aminooxy group is exceptionally selective for aldehydes and ketones, showing minimal cross-reactivity with other abundant functional groups in biological systems such as amines, thiols, and carboxylic acids. rsc.org This high degree of selectivity ensures that the conjugation reaction occurs specifically at the intended site, which is crucial for applications like site-specific protein modification, cell surface labeling, and in vivo imaging. nih.govescholarship.org The rarity of aldehydes and ketones in many biological contexts further contributes to the bioorthogonality of this reaction, minimizing off-target labeling. rsc.orgacs.org This allows for the precise chemical modification of biomolecules in complex environments like cell lysates or even within living organisms. nih.govnih.gov

Iv. Advanced Applications in Bioconjugation and Chemical Biology Research

Protein and Peptide Modification Strategies Utilizing Aminooxy-PEG4-CH2CO2tBu

The specific reactivity of the aminooxy group towards aldehydes and ketones, forming a stable oxime linkage, is the cornerstone of its application in protein and peptide modification. This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds with high efficiency and specificity in a biological environment without interfering with native functional groups.

Site-specific modification of proteins and peptides is crucial for creating homogeneous conjugates with preserved biological activity. Aminooxy-PEG4-CH2CO2tBu facilitates this by targeting carbonyl groups (aldehydes or ketones) that can be introduced into a protein's structure at specific sites.

One common strategy involves the enzymatic or chemical conversion of a specific amino acid residue into one bearing a carbonyl group. For instance, the N-terminal serine or threonine residue of a protein can be oxidized with sodium periodate (B1199274) to generate a glyoxylyl aldehyde, which then serves as a chemical handle for conjugation with an aminooxy-functionalized molecule like Aminooxy-PEG4-CH2CO2tBu. Another approach is the incorporation of unnatural amino acids containing a ketone or aldehyde moiety, such as p-acetylphenylalanine, into the protein sequence using genetic code expansion techniques. frontiersin.org This allows for the precise placement of the reactive handle at virtually any position within the protein. frontiersin.org

The reaction between the aminooxy group of the PEG linker and the engineered carbonyl group on the biomacromolecule results in a stable oxime bond. dcchemicals.combroadpharm.com This method provides a high degree of control over the conjugation site, ensuring uniformity of the final product, which is often a requirement for therapeutic applications and detailed structure-function studies. frontiersin.org

Table 1: Strategies for Site-Specific Introduction of Carbonyl Groups for Oxime Ligation

MethodDescriptionTarget Residue/SiteResulting Carbonyl
Periodate Oxidation Mild oxidation of N-terminal 1,2-amino alcohols.N-terminal Serine, ThreonineGlyoxylyl aldehyde
Genetic Code Expansion Incorporation of an unnatural amino acid during protein expression.Any desired positionKetone (e.g., from p-acetylphenylalanine)
Enzymatic Modification Use of enzymes like formylglycine-generating enzyme (FGE).Specific consensus sequence (e.g., CxPxR)Formylglycine (aldehyde)

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. frontiersin.org Aminooxy-PEG4-CH2CO2tBu serves as a building block in creating precisely defined PEGylated proteins. By using the site-specific conjugation methods described above, a PEG chain can be attached at a predetermined location, avoiding the heterogeneity often seen with traditional PEGylation methods that target lysine (B10760008) residues. frontiersin.org

After the initial conjugation via oxime ligation, the tert-butyl ester group on the other end of the Aminooxy-PEG4-CH2CO2tBu molecule can be deprotected under acidic conditions to reveal a carboxylic acid. dcchemicals.com This carboxylic acid can then be used for further modifications, such as attaching another polymer chain, a targeting ligand, or a small molecule drug, creating multifunctional bioconjugates.

Research has shown that site-specific PEGylation can lead to conjugates with improved stability, reduced immunogenicity, and extended circulation half-life while retaining a higher degree of biological activity compared to randomly modified proteins. frontiersin.org For example, human growth hormone has been successfully PEGylated at specific sites using an unnatural amino acid with a ketone handle, followed by oxime ligation with an aminooxy-PEG derivative. frontiersin.org

The synthesis and handling of peptides containing a free aminooxy group can be challenging due to the high reactivity of this moiety, particularly towards common laboratory solvents like acetone. rsc.org To overcome this, strategies have been developed to use protected forms of aminooxy-containing building blocks during solid-phase peptide synthesis (SPPS). nih.gov

A common approach is to incorporate an aminooxy-functionalized amino acid with its aminooxy group protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group. rsc.orgnih.gov This Fmoc-protected aminooxy group is stable during the standard Fmoc-based SPPS and subsequent purification steps. researchgate.net The resulting peptide precursor, containing the protected aminooxy handle, is significantly more stable and can be stored for extended periods as a lyophilized powder or in solution at 4°C. researchgate.netresearchgate.net When the modification is desired, the Fmoc group can be selectively removed, typically with piperidine, to liberate the reactive aminooxy group immediately before the ligation reaction with an aldehyde or ketone. nih.govresearchgate.net This "on-demand" deprotection strategy enhances the versatility and practicality of oxime ligation in peptide chemistry. nih.gov

Table 2: Comparison of Aminooxy-Peptide Precursor States

Precursor StateProtection StrategyStabilityHandlingUse Case
Free Aminooxy NoneLow; reactive with carbonylsRequires acetone-free environmentImmediate use in ligation
Protected Aminooxy Fmoc-Aoa incorporated during SPPSHigh; stable to oxidative foldingStandard laboratory conditionsLong-term storage, on-demand deprotection and ligation nih.govresearchgate.net

Generation of Polymer-Protein Conjugates for Enhanced Biopharmaceutical Properties

Glycoconjugate Synthesis and Carbohydrate Modification

The ability to synthesize well-defined glycoconjugates is essential for studying the roles of carbohydrates in biology, from cell-surface recognition to immune responses. ethernet.edu.et Aminooxy-PEG4-CH2CO2tBu provides a robust linker for attaching carbohydrates to proteins, peptides, and other molecules.

Many proteins of therapeutic interest are glycoproteins, and their carbohydrate portions are often critical for their function. acs.org Creating homogeneous glycoforms for study is a significant challenge. ethernet.edu.et One powerful chemoenzymatic strategy involves generating an aldehyde tag on a protein, which can then be specifically targeted by an aminooxy-functionalized molecule. acs.org For instance, researchers have replaced the natural glycosylation site on the Fc fragment of an antibody with an engineered peptide sequence that can be converted into a formylglycine residue by the formylglycine-generating enzyme. acs.org This aldehyde-tagged protein can then be reacted with an aminooxy-functionalized glycan, potentially carried by a linker like Aminooxy-PEG4-CH2CO2tBu, to form a stable oxime-linked glycoprotein. acs.org

This approach also extends to polysaccharides. The reducing end of a polysaccharide can be chemically converted to an aldehyde or ketone, or aldehydes can be introduced along the polysaccharide chain through periodate oxidation of vicinal diols. These carbonyl groups then become points of attachment for aminooxy-PEG linkers, allowing for the creation of neoglycoconjugates for use in vaccine development or for studying carbohydrate-protein interactions.

Generating libraries of different glycoforms of a single protein or peptide is a powerful tool for systematically investigating the effects of glycosylation on protein function. researchgate.net The chemoselective nature of oxime ligation makes it ideal for this purpose. mdpi.com

A common strategy begins with the synthesis of a single, pure batch of an aminooxy-functionalized peptide or protein precursor, as described in section 4.1.3. mdpi.com This precursor can then be aliquoted and reacted with a library of different aldehydes or ketones, each attached to a unique carbohydrate structure. mdpi.com This parallel ligation approach allows for the rapid and efficient generation of a diverse set of glycopeptides or glycoproteins from a common precursor. mdpi.com This method bypasses the need for complex, multi-step synthesis for each individual glycoform, significantly accelerating research into the structure-function relationships of glycosylation. ethernet.edu.etresearchgate.net

Ligation to Glycoproteins and Polysaccharides for Functional Studies

Oligonucleotide and Nucleic Acid Conjugation Methodologies

The functionalization of oligonucleotides and nucleic acids with molecules such as fluorophores, proteins, or therapeutic agents is fundamental to diagnostics and targeted therapies. nih.govnih.gov Aminooxy-PEG4-CH2CO2tBu is well-suited for these applications, leveraging the highly specific reaction between an aminooxy group and an aldehyde.

A common strategy for conjugating this linker to a nucleic acid involves the introduction of an aldehyde group onto the oligonucleotide. This can be achieved enzymatically or during solid-phase synthesis at either the 3' or 5' terminus, or at an internal position. The aminooxy group of the linker then reacts with the aldehydic oligonucleotide in a mild, aqueous environment to form a stable oxime bond. nih.gov The use of a linker with a protecting group, such as the trityl group for the aminooxy moiety in some protocols, allows for purification of the modified oligonucleotide via reverse-phase HPLC before the final deprotection and conjugation step. nih.gov

The fragment conjugation approach is a versatile alternative to in-line synthesis for creating peptide-oligonucleotide conjugates (POCs). nih.gov This technique is performed in solution and does not require specialized equipment. nih.gov While many fragment conjugation methods use NHS-ester and maleimide (B117702) chemistry, the principle can be adapted for aminooxy linkers. nih.gov For instance, a peptide can be modified with an aldehyde-bearing residue, and an oligonucleotide can be functionalized with an aminooxy group via a linker like Aminooxy-PEG4-CH2CO2tBu (after deprotection of the carboxyl end and coupling to an amine-modified oligonucleotide). The two fragments are then joined through oxime ligation.

The hydrophilic PEG4 spacer is particularly advantageous in this context, as it improves the solubility and reduces potential aggregation of the resulting oligonucleotide conjugate, which is often a challenge with large, hydrophobic labels. chempep.com Following the initial conjugation via the aminooxy group, the t-butyl ester can be cleaved to expose the carboxylic acid. This acid can then be coupled to other molecules, such as reporter tags or peptides, using standard carbodiimide (B86325) chemistry (e.g., with EDC), creating a multifunctional nucleic acid-based tool. broadpharm.com

FeatureDescriptionReference
Reactive Group Aminooxy (-ONH2) cd-bioparticles.net
Target Functional Group Aldehyde (-CHO) or Ketone (C=O) axispharm.com
Resulting Bond Oxime (-O-N=C-) cd-bioparticles.net
Spacer Tetraethylene Glycol (PEG4) broadpharm.com
Protected Group t-butyl protected carboxyl group (-CO2tBu) cd-bioparticles.net
Deprotection Condition Mild acidic conditions broadpharm.com
Key Advantage High chemoselectivity and improved aqueous solubility of conjugates. chempep.combroadpharm.com

Development of Chemical Probes and Biosensors for Biological Process Interrogation

Chemical probes and biosensors are indispensable for studying complex biological processes by detecting and quantifying specific molecules or enzymatic activities within cells or lysates. nih.gov The unique reactivity of the aminooxy group makes linkers like Aminooxy-PEG4-CH2CO2tBu ideal for constructing probes that target biomolecules containing or engineered to contain aldehyde or ketone functionalities.

The general strategy involves the oxime ligation reaction, which proceeds efficiently under physiological conditions, often accelerated by nucleophilic catalysts like aniline (B41778) derivatives. acs.org Research has shown that substituted anilines can significantly enhance the rate of oxime formation at neutral pH, making the conjugation process faster and more efficient even at low reactant concentrations. acs.org This catalytic efficiency is crucial for labeling low-abundance biomolecules in complex biological samples. nih.govacs.org

The structure of Aminooxy-PEG4-CH2CO2tBu allows for a modular probe design. The aminooxy group serves as the "warhead" for targeting an aldehyde- or ketone-containing analyte. The PEG4 spacer provides optimal distance and solubility. chempep.com After the initial capture of the analyte, the protected carboxyl group can be deprotected and linked to a reporter moiety, such as a fluorophore (e.g., TMR), an affinity tag (e.g., biotin), or a mass tag for different detection modalities. tum.de This dual functionality enables the creation of "tandem labeling" reagents and versatile biosensors. tum.de

Post-translational modifications (PTMs) are critical for regulating protein function and cellular signaling pathways. nih.govdiva-portal.org ADP-ribosylation, the attachment of ADP-ribose (ADPr) units to proteins by Poly(ADP-ribose) polymerases (PARPs), is a key PTM involved in DNA repair, cell death, and stress responses. nih.govuq.edu.au However, detecting this modification, particularly on specific amino acid residues, has been challenging. nih.gov

A significant breakthrough in this area has been the development of chemical probes that exploit the chemistry of the ADPr moiety itself. nih.gov When PARPs catalyze ADP-ribosylation on acidic residues (glutamate or aspartate), the resulting ADPr-protein conjugate exists in equilibrium with a form that contains a reactive aldehyde on the ribose sugar. nih.govnih.gov This aldehyde provides a chemical handle for covalent labeling by aminooxy-containing probes.

Researchers have developed a clickable aminooxy alkyne (AO-alkyne) probe to detect this specific type of ADP-ribosylation. nih.govnih.gov This probe consists of an aminooxy group that reacts with the aldehyde on the ADPr, and an alkyne group for subsequent copper-catalyzed or strain-promoted click chemistry to an azide-containing reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for imaging). nih.govnih.gov This method allows for the direct and sensitive detection of auto-ADP-ribosylated PARPs, such as PARP10, within cells. nih.gov The use of an improved aniline catalyst, 2,4-dimethoxyaniline (B45885) (DMA), has been shown to enhance the labeling efficiency in cellular environments. nih.gov

The principles demonstrated with the AO-alkyne probe are directly applicable to Aminooxy-PEG4-CH2CO2tBu. By modifying the deprotected carboxyl end with an alkyne or other reporter group, it can be transformed into a similar probe for detecting ADP-ribosylation. The PEG4 spacer would further enhance the probe's solubility and accessibility to protein targets. These aminooxy-based probes have been instrumental in uncovering new mechanistic details of ADP-ribosylation, including the transfer of the modification from the C1' to the C2' position of the ribose on acidic residues. nih.gov

Probe/MethodTarget PTMDetection PrincipleKey FeaturesReference
AO-alkyne Probe ADP-ribosylation on acidic residues1. Oxime ligation between probe's aminooxy group and aldehyde on ADPr. 2. Click chemistry conjugation of the probe's alkyne to an azide (B81097) reporter.High specificity for ADPr on acidic residues; enables detection in cells; compatible with click chemistry for versatile reporting. nih.govnih.gov
Mass Spectrometry (MS) Nearly all PTMsDetects mass shifts in amino acids or peptides caused by the covalent modification.High sensitivity; can identify unknown PTMs and pinpoint the modification site. bitesizebio.com
Modification-Specific Antibodies Phosphorylation, Acetylation, etc.Use of antibodies that specifically recognize a particular PTM on a target protein.Used in Western blotting and Immunoprecipitation; useful for known modifications. bitesizebio.com
Synthetic Peptide Probes Various PTMsPeptides synthesized with a specific PTM and often a photo-crosslinker are used as "bait" to capture PTM-specific binding proteins.Allows for the identification of "reader" proteins and PTM-dependent protein-protein interactions. nih.gov

V. Engineering Advanced Materials and Drug Delivery Systems with Aminooxy Peg4 Ch2co2tbu

Hydrogel Fabrication via Oxime Cross-Linking

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in biomedical applications such as tissue engineering and drug delivery. The formation of stable, biocompatible cross-links is essential for creating robust hydrogel structures. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, presents a highly efficient and bioorthogonal method for cross-linking, and Aminooxy-PEG4-CH2CO2tBu is a key reagent in this process. nih.govresearchgate.net

Design and Synthesis of Injectable Hydrogels for Biomedical Applications

Injectable hydrogels offer a minimally invasive approach for in situ therapeutic delivery and tissue regeneration. nih.gov The design of such hydrogels often relies on the "click" chemistry of oxime bond formation, which proceeds efficiently under physiological conditions without the need for toxic catalysts. nih.gov In a typical synthesis, a multi-arm PEG derivative featuring aldehyde or ketone groups is mixed with a cross-linker containing multiple aminooxy functionalities, such as a derivative of Aminooxy-PEG4-CH2CO2tBu. The subsequent reaction forms a stable, cross-linked hydrogel network. nih.gov

The gelation kinetics of these hydrogels can be precisely tuned. For instance, the rate of oxime bond formation is influenced by pH, with acidic conditions generally accelerating the reaction. nih.gov This allows for the formulation of precursor solutions that remain liquid for a sufficient period for injection but rapidly gel upon reaching the target tissue's physiological pH. nih.govnih.gov Research has demonstrated that PEG-oxime hydrogel systems can be designed to gel within minutes in vivo, making them suitable for applications like catheter-based delivery to myocardial tissue. nih.gov

Table 1: Key Features of Injectable Hydrogels Synthesized with Aminooxy-PEG Linkers
FeatureDescription
Cross-linking ChemistryOxime ligation (reaction between aminooxy and aldehyde/ketone groups). nih.govresearchgate.net
BiocompatibilityHigh, due to the bioorthogonal nature of the reaction and the use of biocompatible PEG polymers. nih.gov
InjectabilityPrecursor solutions can be formulated to remain liquid for extended periods, allowing for catheter-based delivery. nih.govnih.gov
Tunable GelationGelation time can be controlled by factors such as pH and precursor concentration. nih.gov

Influence of PEG Linker Characteristics on Hydrogel Network Properties and Mechanics

The properties of the resulting hydrogel are highly dependent on the characteristics of the PEG linker used in its formulation. researchgate.net The length of the PEG chain, in this case, a PEG4 unit in Aminooxy-PEG4-CH2CO2tBu, directly impacts the cross-linking density of the hydrogel network. Shorter PEG linkers lead to a higher cross-linking density, resulting in hydrogels with a smaller mesh size, reduced swelling ratio, and increased storage modulus (stiffness). mdpi.com Conversely, longer PEG chains create a more loosely cross-linked network with larger pores, higher water content, and greater flexibility. researchgate.net

The molecular weight of the PEG macromers provides a coarse level of control over these properties, while the specific reaction chemistry allows for finer tuning. The ability to tailor the mechanical properties of hydrogels is crucial for their application in tissue engineering, where the scaffold should ideally mimic the mechanical environment of the native tissue. By selecting PEG linkers with different lengths and functionalities, researchers can engineer hydrogels with a wide range of mechanical and physical properties to suit specific biomedical needs. researchgate.netmdpi.com

Table 2: Impact of PEG Linker Length on Hydrogel Properties
PEG Linker LengthResulting Hydrogel Network Properties
ShorterHigher cross-link density, smaller mesh size, lower swelling ratio, higher stiffness. mdpi.com
LongerLower cross-link density, larger mesh size, higher swelling ratio, greater flexibility. researchgate.net

Nanoparticle Functionalization and Surface Modification

The surface properties of nanoparticles play a critical role in their in vivo behavior, including their circulation time, biodistribution, and cellular uptake. nih.gov Aminooxy-PEG4-CH2CO2tBu provides a powerful tool for the surface modification and functionalization of nanoparticles, enabling the creation of "stealth" nanoparticles with enhanced biocompatibility and targeting capabilities. cd-bioparticles.netbroadpharm.com

Covalent Surface Coating and Bioconjugation of Nanoparticles

Covalent attachment of PEG chains (PEGylation) to the surface of nanoparticles is a widely used strategy to prevent their recognition and clearance by the immune system. nih.gov The aminooxy group of Aminooxy-PEG4-CH2CO2tBu can be used to covalently attach the PEG linker to nanoparticles that have been functionalized with aldehyde or ketone groups on their surface. researchgate.netbroadpharm.com This results in a dense layer of PEG on the nanoparticle surface, which creates a hydrophilic shield that reduces protein adsorption and uptake by macrophages. nih.gov

Furthermore, the protected carboxyl group on the other end of the Aminooxy-PEG4-CH2CO2tBu linker can be deprotected to provide a reactive site for the conjugation of targeting ligands, such as antibodies or peptides. cd-bioparticles.net This allows for the development of targeted nanoparticles that can selectively bind to and deliver their payload to specific cells or tissues. mdpi.com The oxime ligation chemistry is particularly advantageous for bioconjugation due to its high specificity and stability under physiological conditions. mdpi.com

Integration into Liposomal and Phospholipid Conjugates (e.g., DSPE-PEG-Aminooxy)

Liposomes are another important class of nanoparticles used for drug delivery. They are typically composed of a lipid bilayer that encapsulates an aqueous core. To improve their stability and circulation time, liposomes are often formulated with PEGylated phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]. nanocs.net

By incorporating a terminal aminooxy group, as in DSPE-PEG-Aminooxy, these PEGylated lipids can be used to functionalize the surface of liposomes for targeted drug delivery. medchemexpress.com The aminooxy group provides a reactive handle for the attachment of targeting moieties via oxime ligation. medchemexpress.com This approach has been used to create targeted liposomes for the delivery of various therapeutic agents, including small molecule drugs and nucleic acids. medchemexpress.commedchemexpress.com The versatility of this system allows for the modular assembly of multifunctional liposomal drug delivery platforms. researchgate.net

Role as a Key Linker in Advanced Drug Delivery Platforms

The PEG4 component of the linker provides several benefits, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic properties of the conjugate. cd-bioparticles.net The aminooxy group allows for the stable and specific attachment of the linker to aldehyde- or ketone-containing molecules through oxime bond formation. broadpharm.com The protected carboxylic acid offers a site for subsequent conjugation reactions after deprotection. cd-bioparticles.net

This trifunctional capability enables the creation of complex drug delivery constructs. For example, a targeting peptide can be attached to one end of the linker, while a cytotoxic drug is conjugated to the other. frontiersin.org The resulting peptide-drug conjugate can then be administered to selectively deliver the drug to cancer cells that overexpress the receptor for the targeting peptide. mdpi.com The stability of the oxime linkage ensures that the drug remains attached to the targeting moiety until it reaches the target site, minimizing off-target toxicity. mdpi.com Research has explored the use of oxime-linked conjugates for the delivery of various anticancer agents, demonstrating the potential of this approach in targeted cancer therapy. mdpi.comacs.org

Table 3: Compound Names Mentioned in the Article
Compound NameAbbreviation/Synonym
Aminooxy-PEG4-CH2CO2tBut-Boc-Aminooxy-PEG4-CH2CO2H
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]DSPE-PEG
DSPE-PEG-Aminooxy-

Application in Antibody-Drug Conjugates (ADCs)

The primary strategy involves the creation of a bioorthogonal "handle" on the antibody, typically a ketone or aldehyde group. This can be achieved by several methods, including the enzymatic modification of glycans or the genetic incorporation of unnatural amino acids (UAAs) like p-acetylphenylalanine (pAcF). rsc.orgnih.govnih.gov The aminooxy group of the linker then reacts specifically with this carbonyl group to form a stable oxime bond. medchemexpress.commdpi.com This oxime ligation is highly selective and can be performed in aqueous solutions under mild conditions, preserving the integrity of the antibody and the payload. nih.govmdpi.com

The use of a ketone, as opposed to an aldehyde, for the conjugation reaction is particularly advantageous as the resulting ketoxime linkage is comparatively more stable and less prone to hydrolysis, which prevents the premature release of the cytotoxic payload in circulation. tandfonline.com Research has demonstrated that ADCs generated using this site-specific technology, which precisely controls the drug-to-antibody ratio (DAR), can exhibit superior in vivo antitumor efficacy compared to ADCs prepared via conventional, less-controlled methods. rsc.orgnih.gov The PEG4 spacer in Aminooxy-PEG4-CH2CO2tBu further contributes by enhancing the solubility and improving the pharmacokinetic properties of the final ADC. broadpharm.commedchemexpress.com

Table 1: Research Findings in ADC Development Using Aminooxy Linkers

Research Focus Key Finding Significance Reference(s)
Site-Specific Conjugation Incorporation of p-acetylphenylalanine (pAcF) into an anti-HER2 antibody, followed by conjugation with an aminooxy-containing payload (MMAD), resulted in a homogeneous ADC (DAR ≈ 2). Demonstrated superior in vivo antitumor efficacy compared to conventionally conjugated ADCs. nih.gov
Glycan Remodeling Enzymatic installation of sialic acid onto antibody glycans, followed by periodate (B1199274) oxidation to generate an aldehyde, enabled conjugation with aminooxy-functionalized drugs. Achieved site-specific ADCs with DARs between 1.3 and 1.9, providing a method to utilize native antibody structures. nih.govacs.org
Linker Stability Oxime linkages formed from ketones are more stable against hydrolysis than those formed from aldehydes. Enhances ADC stability in plasma, reducing off-target toxicity from premature drug release. tandfonline.com
Dual-Payload ADCs A cysteine-engineered antibody was modified with a bifunctional linker containing a ketone, allowing for subsequent oxime ligation with an aminooxy-MMAE payload. Enabled the creation of homogeneous ADCs with multiple, different drug payloads. rsc.org
Enzymatic Prenylation A HER2-targeting mAb was prenylated with a ketone-functionalized substrate, followed by oxime ligation with a hydroxylamine-functionalized payload. Resulted in a homogeneous ADC (LCB14-0110) with a DAR of 2 that showed complete regression in breast cancer xenograft models. tandfonline.comresearchgate.net

Constituent in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.gov They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. biochempeg.comjenkemusa.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. glpbio.com The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govnih.gov

Aminooxy-PEG4-CH2CO2tBu is a valuable building block for synthesizing PROTAC linkers. glpbio.comxcessbio.commedchemexpress.com The PEG motif is the most common type of linker used in PROTAC design, present in approximately 54-55% of reported structures. nih.govbiochempeg.com The inclusion of a PEG chain, such as the PEG4 unit in this compound, offers several key advantages:

Increased Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the often-hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption. biochempeg.comjenkemusa.comprecisepeg.com

Optimized Geometry: The length and flexibility of the PEG chain can be systematically varied to achieve the optimal distance and orientation between the target protein and the E3 ligase, which is critical for efficient ubiquitination and degradation. nih.govjenkemusa.com

Modular Synthesis: Bifunctional PEG linkers enable the rapid and straightforward assembly of PROTAC libraries with different ligands and linker lengths, accelerating the discovery of potent degraders. nih.govbiochempeg.com

The aminooxy and protected carboxyl groups on Aminooxy-PEG4-CH2CO2tBu provide orthogonal handles for sequential conjugation to the two different ligands, facilitating a modular approach to PROTAC synthesis.

Table 2: Characteristics and Advantages of PEG Linkers in PROTACs

Feature Description Advantage in PROTAC Design Reference(s)
Composition Chains of repeating ethylene (B1197577) glycol units. Increases hydrophilicity and water solubility of the PROTAC molecule. biochempeg.comjenkemusa.comprecisepeg.com
Flexibility Provides rotational freedom and conformational adaptability. Helps stabilize the ternary complex by allowing optimal protein-ligand interactions. nih.gov
Length Variation Can be easily synthesized in various lengths (e.g., PEG3, PEG4, PEG8). Allows for systematic optimization of the distance between the two ligands to maximize degradation efficiency. nih.govjenkemusa.comnih.gov
Biocompatibility Generally considered non-toxic and demonstrates low immunogenicity. Improves the overall pharmacological profile of the PROTAC.
Synthetic Accessibility Commercially available with a wide range of bifunctional reactive groups. Facilitates rapid and modular assembly of PROTACs for screening and optimization. nih.govbiochempeg.com

Strategies for Peptide-Drug Conjugate Formation

Peptide-drug conjugates (PDCs) are a targeted therapeutic modality that uses peptides to deliver a cytotoxic agent or other payload to specific cells or tissues. nih.gov PDCs consist of three components: a targeting peptide, a linker, and a drug payload. nih.gov Compared to antibodies, peptides have a smaller molecular weight, which can allow for better penetration into tumor tissues, but they are often cleared more rapidly from circulation. The linker is a key component that ensures the payload remains attached until it reaches the target site. nih.gov

Aminooxy-PEG4-CH2CO2tBu is well-suited for the synthesis of PDCs. The formation strategy mirrors that used for ADCs, where a bioorthogonal chemical reaction connects the peptide-linker entity to the drug. The bifunctional nature of the linker is crucial for this assembly.

A typical strategy involves:

Peptide or Drug Modification: One of the components, either the targeting peptide or the drug, is modified to contain a carbonyl group (aldehyde or ketone).

Linker Attachment: The other component is conjugated to the Aminooxy-PEG4-CH2CO2tBu linker. For instance, the protected carboxylic acid end of the linker can be deprotected and activated to form an amide bond with an amine group on the peptide.

Final Conjugation: The two pieces are joined via oxime ligation, where the aminooxy group on the linker-peptide construct reacts with the carbonyl group on the drug to form the final PDC.

The PEG4 spacer provides flexibility and improves the solubility of the conjugate, which is beneficial for both synthesis and in vivo application. This modular approach allows for the combination of various peptides and drugs to create a diverse range of targeted therapeutics.

Table 3: Comparative Properties of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)

Feature Peptide-Drug Conjugates (PDCs) Antibody-Drug Conjugates (ADCs) Role of Aminooxy-PEG4-CH2CO2tBu Linker
Targeting Moiety Peptide (2-20 kDa) Monoclonal Antibody (~150 kDa) Provides a stable connection to either moiety.
Tumor Penetration Generally higher due to smaller size. More limited due to larger size. The flexible PEG spacer can help optimize spatial presentation of the payload.
Pharmacokinetics Rapid kidney clearance, shorter half-life. Long serum half-life. rsc.org The PEG chain can help modulate pharmacokinetic properties.
Immunogenicity Generally low. Potential for immunogenicity. rsc.org PEGylation is a known strategy to reduce immunogenicity.
Synthesis Typically relies on chemical synthesis. Involves complex biological production and chemical conjugation. Facilitates modular chemical synthesis through bioorthogonal oxime ligation.

Mechanisms for Controlled Release and Targeting

The ultimate goal of a drug conjugate is to deliver its payload to the target site and release it in an active form. The design of the linker is central to achieving controlled release and effective targeting. nih.gov Systems built with Aminooxy-PEG4-CH2CO2tBu rely on both the targeting moiety (antibody or peptide) and the chemical properties of the linker itself.

Targeting Mechanism: Targeting is primarily achieved by the antibody or peptide component of the conjugate. medchemexpress.comnih.gov The conjugate circulates in the bloodstream until the targeting moiety recognizes and binds to a specific antigen or receptor that is overexpressed on the surface of cancer cells or other target cells. medchemexpress.com Following binding, the entire conjugate-receptor complex is typically internalized by the cell, often via endocytosis. rsc.orgmedchemexpress.com

Release Mechanism: Once inside the cell, the conjugate is trafficked to intracellular compartments like endosomes and lysosomes. rsc.orgmedchemexpress.com The release of the payload depends on the type of linker used. The oxime bond formed from the aminooxy group is generally stable in systemic circulation. tandfonline.com However, different release strategies can be engineered:

Non-Cleavable Linkers: If the oxime bond is part of a non-cleavable linker, the payload is released after the complete proteolytic degradation of the antibody or peptide carrier within the lysosome. rsc.org The drug is liberated with the linker and an amino acid appendage still attached. The Aminooxy-PEG4-MMAF conjugate is an example where a non-cleavable linker is used. medchemexpress.com

Cleavable Linkers: While the oxime bond itself is stable, the linker can be designed to include other cleavable motifs. For example, a peptide sequence sensitive to lysosomal proteases (like cathepsin B) or a pH-sensitive group can be incorporated alongside the Aminooxy-PEG4 unit. mdpi.comaxispharm.com In this case, the payload is released upon cleavage of this specific site within the target cell's unique microenvironment, while the stable oxime bond serves to securely attach this entire cleavable linker-drug cassette to the targeting vehicle.

The hydrophilic PEG4 spacer plays a role by ensuring the conjugate remains soluble in circulation, minimizing non-specific uptake by organs like the liver, and allowing it to reach the target tissue effectively. nih.gov

Vi. Future Directions and Emerging Research Avenues

Expansion of Oxime Ligation to Novel Substrates and Reaction Environments

The foundational oxime ligation, the reaction between the aminooxy moiety of Aminooxy-PEG4-CH2CO2tBu and an aldehyde or ketone, is a cornerstone of its application. cd-bioparticles.netbroadpharm.com This reaction is noted for its high chemoselectivity and biocompatibility, as it proceeds efficiently in aqueous media under mild acidic conditions (typically pH 4-5) and forms a stable oxime bond. broadpharm.comacs.org Future research will likely focus on expanding the scope of this ligation to a broader range of substrates and exploring its efficiency in more complex reaction environments.

The versatility of oxime ligation has been demonstrated in the functionalization of diverse biomolecules, including peptides, proteins, and carbohydrates. broadpharm.comacs.org Emerging research is exploring the conjugation of Aminooxy-PEG linkers to less conventional substrates, such as polysaccharides like dextran, hyaluronic acid, and chitosan, to create novel block copolymers. vulcanchem.com These materials are of interest for drug delivery and tissue engineering applications.

Furthermore, the reaction environment itself is a key area of investigation. While oxime ligation is robust, its kinetics are pH-dependent, with slower rates at neutral pH. axispharm.comgoogle.com The development and application of catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction at physiological pH, making it more suitable for in vivo applications and the modification of sensitive biological systems. google.comresearchgate.net Research into novel, non-toxic catalysts is a significant area of focus to enhance the reaction's utility in living cells. nih.govnih.gov The influence of the reaction medium, including the use of organic co-solvents, is also being explored to improve the solubility of reactants and drive reaction kinetics, particularly for time-sensitive applications like radiolabeling with short-lived isotopes. acs.orgunimore.it

Synergistic Integration with Other Bioorthogonal Click Chemistries

A powerful trend in bioconjugation is the combination of multiple, mutually orthogonal "click" reactions to create complex, multifunctional constructs. Aminooxy-PEG4-CH2CO2tBu is well-suited for such strategies. Its aminooxy group provides one orthogonal handle, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further functionalization, or the core structure can be synthesized with additional reactive groups.

The most prominent examples of synergistic integration involve combining oxime ligation with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC). broadpharm.comnih.gov These reactions are orthogonal to oxime ligation, meaning they can be performed sequentially or simultaneously without interfering with each other. nih.gov For instance, a biomolecule could be modified with an aldehyde for reaction with Aminooxy-PEG4-CH2CO2tBu, and an alkyne for subsequent reaction with an azide-containing molecule via CuAAC or SPAAC. This dual-labeling approach is invaluable for attaching different functionalities, such as a targeting ligand and a therapeutic agent, to the same scaffold.

Another promising combination is with thiol-ene chemistry. nih.gov Hydrogels formed via oxime ligation can be further functionalized with alkene groups, which can then be modified with thiol-containing molecules through a photo-initiated thiol-ene reaction. vulcanchem.com This allows for the spatial patterning of biological cues within a pre-formed hydrogel matrix, offering sophisticated control over the cellular microenvironment. nih.gov

Table 1: Comparison of Bioorthogonal Chemistries for Synergistic Applications

Click ChemistryReactive GroupsKey AdvantagesPotential Limitations
Oxime Ligation Aldehyde/Ketone + Aminooxy/HydrazideGood biocompatibility, water is the only byproduct.Can be slow at neutral pH without a catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (B81097) + Strained Alkyne (e.g., BCN, DBCO)Fast kinetics, no catalyst required. nih.govReagents can be complex to synthesize.
Thiol-ene Reaction Thiol + AlkeneRapid, can be initiated by light for spatiotemporal control. vulcanchem.comCan be inhibited by oxygen.
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene/AlkyneExtremely fast kinetics.Tetrazine reagents can be unstable.

Rational Design and Synthesis of Next-Generation Bioconjugation Reagents

The development of bioconjugation reagents is moving towards increasingly sophisticated designs that offer greater control over the conjugation process and the properties of the final product. Research in this area focuses on several key aspects where derivatives of Aminooxy-PEG4-CH2CO2tBu could be engineered for enhanced performance.

One major goal is the development of reagents that enable more precise, site-specific conjugation. This is critical for maintaining the biological activity of proteins and creating homogeneous antibody-drug conjugates (ADCs). broadpharm.com Future reagents may incorporate functionalities that direct the conjugation to specific amino acid residues on a protein surface.

Improving reaction kinetics is another key objective. While catalysts can accelerate oxime ligation, the inherent reactivity of the aminooxy group can also be tuned through structural modifications. axispharm.com The design of linkers with altered electronic properties or the incorporation of intramolecular catalytic groups could lead to faster reaction rates without the need for external catalysts.

The linker itself is a critical component that influences the properties of the bioconjugate. The PEG4 spacer in Aminooxy-PEG4-CH2CO2tBu enhances water solubility, a desirable feature for many biological applications. cd-bioparticles.netbroadpharm.com Future designs may involve varying the length and composition of the PEG chain to precisely control the solubility, stability, and pharmacokinetic profile of the conjugate. Furthermore, the development of cleavable linkers that release a payload under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes) is a major area of research in drug delivery.

Advanced Material Design for Applications in Regenerative Medicine and Diagnostics

Aminooxy-PEG derivatives are proving to be highly valuable in the creation of advanced biomaterials, particularly hydrogels for tissue engineering and diagnostics. cd-bioparticles.netnih.gov The ability of the aminooxy group to form covalent crosslinks with aldehyde-functionalized polymers allows for the in situ formation of hydrogels under biocompatible conditions. cd-bioparticles.net

A key area of future research is the development of injectable hydrogels. These materials can be delivered in a minimally invasive manner and can conform to the shape of a defect. cd-bioparticles.net By mixing an aminooxy-PEG crosslinker with an aldehyde-modified biopolymer, such as hyaluronic acid or collagen, a gel can be formed directly at the site of injury. cd-bioparticles.net These hydrogels can serve as scaffolds for tissue regeneration, supporting cell adhesion, proliferation, and differentiation. cd-bioparticles.net

The tunability of these hydrogels is a major advantage. The mechanical properties, such as stiffness, can be controlled by varying the concentration of the crosslinkers, which is crucial for mimicking the properties of different soft tissues. cd-bioparticles.netnih.gov The degradation rate of the hydrogel can also be tailored, for example, by incorporating hydrolytically labile linkages alongside the more stable oxime bonds. vulcanchem.com

In diagnostics, these PEGylated materials can be used to create surfaces that resist non-specific protein adsorption, a critical feature for biosensors and diagnostic arrays. The aminooxy functionality can be used to immobilize specific capture probes, such as antibodies or nucleic acids, onto a surface in a controlled and oriented manner.

Table 2: Applications of Aminooxy-PEG Based Hydrogels in Regenerative Medicine

Application AreaPolymer SystemKey Features and Findings
Soft Tissue Engineering Aminooxy-PEG crosslinker + Aldehyde-modified Hyaluronic Acid (HA) and CollagenCreates biodegradable hydrogels with tunable mechanical properties analogous to soft tissues like those in the nervous system. Supports adhesion of mesenchymal stem cells. cd-bioparticles.net
3D Cell Culture Multi-arm Aminooxy-PEG + Aldehyde-functionalized polymersForms biocompatible hydrogels for the encapsulation and culture of living cells, such as mesenchymal stem cells (MSCs), with high viability.
Injectable Scaffolds Linear Aminooxy-terminated PEGs + Aldehyde-modified HAForms in situ crosslinking hydrogels suitable for injectable delivery to fill patient-specific cavities. Can incorporate collagen-I to support cell adhesion. cd-bioparticles.net
Tunable Mechanical Properties Bi-aldehyde functionalized PEG + 4-arm Aminooxy crosslinkerGelation time and mechanical strength (storage modulus from 0.3 kPa to over 15 kPa) can be tuned by adjusting pH and catalyst concentration. nih.gov

Computational Chemistry and Molecular Modeling of Aminooxy-PEG4-CH2CO2tBu Interactions

While experimental approaches are essential, computational chemistry and molecular modeling offer powerful tools to understand and predict the behavior of molecules like Aminooxy-PEG4-CH2CO2tBu at an atomic level. Future research will increasingly leverage these in silico methods to guide the rational design of new reagents and applications.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the PEG4 linker. The length and flexibility of the linker are critical in applications like PROTACs (Proteolysis-Targeting Chimeras), where it must orient a target protein and an E3 ligase for effective ubiquitination. MD simulations can help predict the optimal linker length and composition to achieve the desired biological outcome. Simulations can also model the interaction of the PEGylated molecule with surfaces or other biomolecules, predicting its solubility and resistance to protein fouling.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to study the mechanism of the oxime ligation reaction in detail. These calculations can elucidate the transition states and reaction intermediates, providing a deeper understanding of the reaction kinetics and the effect of catalysts. This knowledge can be used to design more reactive aminooxy compounds or more efficient catalysts. For example, QM descriptors can be correlated with experimental reaction rates to build predictive models for new reagents.

The combination of these computational approaches can be used to build structure-reactivity models. These models could predict the reactivity of the aminooxy group in different chemical environments or when attached to different molecular scaffolds. This would allow for the rapid in silico screening of potential bioconjugation reagents, accelerating the discovery and optimization process.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Aminooxy-PEG4-CH2CO2tBu relevant to experimental design?

  • Answer : The compound (CAS 2062663-62-9) has a molecular formula of C₁₄H₂₉NO₇, molecular weight of 323.4, and a purity of ≥98% . It contains an aminooxy group (-ONH₂) for site-specific conjugation with carbonyl groups (e.g., ketones, aldehydes) and a tert-butyl ester (-CO₂tBu) that can be hydrolyzed to a carboxylic acid for further functionalization . Key properties include:

PropertyValue/Description
ReactivityAminooxy group targets carbonyls; tBu ester is acid-labile
Storage-20°C in dry conditions to prevent hydrolysis
SolubilitySoluble in DMSO, DMF, and other polar aprotic solvents
  • Methodological Note : Characterize the compound using NMR (¹H/¹³C) to confirm PEG chain length and ester integrity, and HPLC to verify purity before use .

Q. How should researchers handle stability and storage of Aminooxy-PEG4-CH2CO2tBu to prevent degradation?

  • Answer : The compound is moisture-sensitive due to the tBu ester. Store aliquots at -20°C under inert gas (e.g., argon) and use anhydrous solvents for dissolution. Monitor degradation via LC-MS; hydrolysis of the tBu ester generates a carboxylic acid, altering reactivity .

Advanced Research Questions

Q. What strategies optimize the conjugation efficiency of Aminooxy-PEG4-CH2CO2tBu with biomolecules under physiological conditions?

  • Answer : The aminooxy group reacts selectively with carbonyls (e.g., in glycoproteins or ketone-modified peptides) at pH 4.5–6.5. To enhance reaction kinetics:

  • Use a 10–20 mM aniline catalyst to accelerate oxime bond formation .
  • Pre-activate the aminooxy group with succinimidyl esters if competing nucleophiles (e.g., amines) are present .
  • Post-conjugation, hydrolyze the tBu ester with trifluoroacetic acid (TFA) to expose the carboxylic acid for secondary reactions (e.g., EDC/NHS coupling) .

Q. How can researchers resolve contradictions in reported reaction yields when using Aminooxy-PEG4-CH2CO2tBu in multi-step bioconjugation protocols?

  • Answer : Contradictions often arise from:

  • Competing reactions : The tBu ester may hydrolyze prematurely in aqueous buffers, leading to unintended cross-linking. Use controlled pH (≤5) during conjugation to suppress hydrolysis .
  • Steric hindrance : Long PEG chains may reduce accessibility. Perform kinetic studies with truncated PEG analogs to identify optimal chain lengths .
  • Validation : Confirm intermediate structures using MALDI-TOF or ESI-MS after each reaction step .

Q. What analytical techniques are critical for validating the integrity of Aminooxy-PEG4-CH2CO2tBu in drug delivery systems?

  • Answer :

  • Quantitative NMR : Determine PEG chain length and ester hydrolysis rates .
  • Size-Exclusion Chromatography (SEC) : Monitor aggregation or unintended cross-linking in aqueous formulations .
  • Fluorescence Polarization : Assess linker flexibility and payload release kinetics in vitro .

Methodological Guidance

Q. How to design experiments for assessing the biocompatibility of Aminooxy-PEG4-CH2CO2tBu in cellular models?

  • Answer :

Cytotoxicity : Treat cells with varying linker concentrations (0.1–100 µM) and measure viability via MTT assay at 24–72 hours .

Immunogenicity : Use ELISA to detect anti-PEG antibodies in serum after in vivo administration .

Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How can researchers troubleshoot low yields in tBu ester hydrolysis reactions?

  • Answer :

  • Acid Selection : TFA (50% v/v in DCM) is more effective than HCl for ester cleavage .
  • Temperature : Perform hydrolysis at 0–4°C to minimize side reactions (e.g., PEG chain oxidation) .
  • Workup : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate to isolate the carboxylic acid product .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in PEG linker performance across experimental batches?

  • Answer :

  • Use ANOVA to compare conjugation efficiencies between batches.
  • Apply principal component analysis (PCA) to identify variables (e.g., storage time, solvent purity) contributing to variability .
  • Standardize reaction protocols using Design of Experiments (DoE) to minimize batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG4-CH2-Boc
Reactant of Route 2
Aminooxy-PEG4-CH2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.